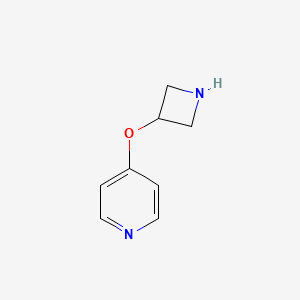

4-(Azetidin-3-yloxy)pyridine

概要

説明

4-(Azetidin-3-yloxy)pyridine is a chemical compound that features a pyridine ring substituted with an azetidine moiety via an ether linkage

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)pyridine typically involves the reaction of 4-hydroxypyridine with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of pyridine, followed by the addition of azetidine to form the ether linkage . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be integrated into the industrial process.

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes electrophilic substitution at the meta position relative to the azetidine-oxy group due to the electron-withdrawing effect of the nitrogen atom. Key reactions include:

-

Nitration : Reaction with nitric acid/sulfuric acid mixtures yields 3-nitro-4-(azetidin-3-yloxy)pyridine.

-

Halogenation : Chlorination or bromination produces 3-halo-4-(azetidin-3-yloxy)pyridine derivatives.

The azetidine-oxy group acts as a moderate deactivating group , directing incoming electrophiles to the meta position .

Nucleophilic Substitution at the Azetidine Oxygen

The azetidine moiety participates in nucleophilic substitution reactions under acidic or basic conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF | 4-(Alkyloxy)pyridine derivatives |

| Acylation | Acid chlorides, NEt₃, CH₂Cl₂ | 4-(Acyloxy)pyridine analogs |

| Ring-Opening | HCl (conc.), reflux | Pyridine-4-ol and azetidine fragments |

These reactions exploit the nucleophilic oxygen atom in the azetidine-oxy group.

Cross-Coupling Reactions

The pyridine ring supports transition-metal-catalyzed couplings , particularly at the C2 and C6 positions:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, 2-aryl-4-(azetidin-3-yloxy)pyridines are synthesized.

-

Buchwald-Hartwig Amination : Forms C–N bonds with amines under palladium catalysis .

The azetidine-oxy group does not hinder coupling efficiency but may influence regioselectivity .

Oxidation and Reduction Reactions

-

Pyridine Ring Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the pyridine ring to a piperidine derivative.

-

Azetidine Oxidation : Treatment with m-CPBA oxidizes the azetidine ring to an N-oxide, enhancing its hydrogen-bonding capacity.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the azetidine ring undergoes ring-opening to form linear amines, which can cyclize into alternative heterocycles. Conversely, basic conditions stabilize the azetidine structure .

Photochemical Reactions

Recent studies highlight photoinduced functionalization at the pyridine C4 position. For example:

科学的研究の応用

Medicinal Chemistry

The primary application of 4-(Azetidin-3-yloxy)pyridine lies in its role as a lead compound for drug development. Its structure allows for extensive functionalization, which is crucial for synthesizing new derivatives with enhanced biological activities. The presence of the azetidine ring provides a scaffold for further modifications that can optimize pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing azetidine and pyridine structures often exhibit significant antimicrobial properties. For instance, derivatives of this compound have been studied for their potential as antibiotics, showing activity against various bacterial strains. In one study, new derivatives were synthesized and tested against standard antibiotics like Streptomycin and Fluconazole, revealing mild to moderate antibacterial activity .

Anticancer Potential

The unique combination of functional groups in this compound may enhance its interaction with biological targets involved in cancer pathways. Initial findings suggest promising interactions with proteins implicated in signaling pathways relevant to cancer and inflammation. These interactions can be further explored through molecular docking simulations and in vitro assays to evaluate binding affinities and selectivity.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents. The bromine atom in related compounds, such as 5-(Azetidin-3-yloxy)-2-bromopyridine, acts as a good leaving group, facilitating nucleophilic substitution reactions. This property is advantageous for generating a library of derivatives that can be screened for biological activity.

Reaction Pathways

The reactivity of this compound can be attributed to its functional groups:

- Nucleophilic Substitution : The compound can undergo reactions with amines or alcohols.

- Cyclization Reactions : The azetidine moiety can participate in cyclization or further functionalization through electrophilic aromatic substitution.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

作用機序

The mechanism of action of 4-(Azetidin-3-yloxy)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound have been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes . The binding of the compound to the active site of the enzyme can lead to conformational changes, resulting in altered enzyme activity.

類似化合物との比較

Similar Compounds

Pyrrolidine: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.

Piperidine: A six-membered nitrogen-containing ring with widespread use in drug discovery.

Uniqueness

This compound is unique due to the combination of the pyridine and azetidine rings, which imparts distinct chemical and biological properties. The presence of the azetidine ring introduces ring strain, making the compound more reactive under certain conditions. Additionally, the ether linkage between the two rings provides a flexible yet stable structure, allowing for diverse chemical modifications and applications.

生物活性

4-(Azetidin-3-yloxy)pyridine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antiviral, and neuropharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with an azetidine moiety. This combination offers a scaffold that may interact with various biological targets, leading to diverse pharmacological effects. The molecular formula for this compound is .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The azetidine ring can influence the compound's ability to modulate neurotransmitter systems, while the pyridine core is known for its role in various biological processes. Preliminary studies suggest that this compound may inhibit or activate certain receptors, including nicotinic acetylcholine receptors (nAChRs) .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Bacillus anthracis

- Candida albicans

The structure-activity relationship (SAR) analysis suggests that modifications to the azetidine or pyridine components can enhance antimicrobial efficacy .

| Microbe | Activity |

|---|---|

| Staphylococcus aureus | Potent inhibition |

| Bacillus anthracis | Significant activity |

| Candida albicans | Moderate activity |

2. Antiviral Activity

The antiviral potential of this compound has also been explored. Compounds containing similar azetidine structures have shown activity against viruses such as influenza and coronaviruses. For example, analogs have exhibited moderate inhibitory effects on human coronaviruses with EC50 values around 45 µM .

| Virus | EC50 (µM) |

|---|---|

| Influenza A | 12 |

| Human coronavirus (229E) | 45 |

3. Neuropharmacological Effects

Preliminary studies suggest that this compound may act as a partial agonist at nAChRs, particularly the α4β2 subtype. This interaction could potentially lead to applications in treating neurodegenerative diseases or mood disorders. For instance, related compounds have been shown to reduce nicotine self-administration and improve cognitive performance in animal models .

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

- Study on Antimicrobial Properties : A series of azetidinone derivatives were synthesized and tested against various pathogens, revealing promising antimicrobial activities linked to structural modifications .

- Neuropharmacological Study : Research focusing on nAChR modulation indicated that analogs could serve as potential treatments for conditions such as anxiety and depression, with observed improvements in behavioral models .

特性

IUPAC Name |

4-(azetidin-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h1-4,8,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQYIYTUKIVZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。